molecular formula C16H13N3O2 B12807604 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol CAS No. 80830-10-0

4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol

Cat. No.: B12807604
CAS No.: 80830-10-0
M. Wt: 279.29 g/mol
InChI Key: KLOKYKDAWPWAJG-UHFFFAOYSA-N
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Description

4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is a complex organic compound characterized by its unique triazoloisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol typically involves multi-step organic reactions. The process often starts with the preparation of the triazoloisoquinoline core, followed by the introduction of the benzenediol moiety. Common reagents used in these reactions include triazole derivatives, isoquinoline precursors, and phenolic compounds. Reaction conditions may vary, but they generally involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)phenol
  • m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol

Uniqueness

4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is unique due to its specific triazoloisoquinoline structure combined with the benzenediol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

80830-10-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-(5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinolin-2-yl)benzene-1,2-diol

InChI

InChI=1S/C16H13N3O2/c20-13-6-5-11(9-14(13)21)15-17-16-12-4-2-1-3-10(12)7-8-19(16)18-15/h1-6,9,20-21H,7-8H2

InChI Key

KLOKYKDAWPWAJG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC=CC=C41

Origin of Product

United States

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